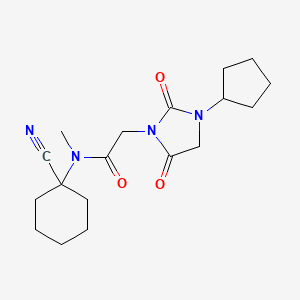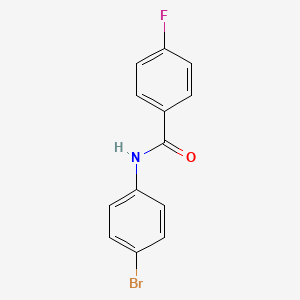
N-(4-bromophenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrFNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)-4-fluorobenzamide” can be analyzed using various spectroscopic techniques such as NMR and IR . A study on vibrational spectroscopy, molecular property, UV-VIS, HOMO and LUMO analysis of a similar compound has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-4-fluorobenzamide” can be analyzed using various techniques. For instance, the molecular weight of a similar compound, Benzamide, N-(4-fluorophenyl)-2-bromo-, is reported to be 294.119 .Scientific Research Applications
Vibrational Spectroscopic Analysis and Docking Studies
N-(4-bromophenyl)-4-fluorobenzamide has been studied through vibrational spectroscopic analysis. The research recorded and analyzed its FTIR and FT-Raman spectra, with geometry optimization and fundamental vibrational frequencies calculation. The compound shows potential use in electro-optical applications due to its hyperpolarizability values. Moreover, docking studies indicate that this compound could effectively act as an antibacterial drug (Dwivedi & Kumar, 2019).
Cytotoxic Activity Against Cancer Cells
A study on N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide compounds, closely related to N-(4-bromophenyl)-4-fluorobenzamide, explored their activities against MCF-7 breast cancer cells. These compounds exhibited significant cytotoxic activities, suggesting potential as new anticancer drugs (Kesuma et al., 2018).
Crystal Structures of Fluorobenzamides
The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been described. Understanding these structures can be essential for developing new compounds with specific physical and chemical properties (Suchetan et al., 2016).
Antimicrobial Properties
Research on 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, which shares structural similarities with N-(4-bromophenyl)-4-fluorobenzamide, demonstrated antimicrobial screening against various bacterial strains and fungi, highlighting its potential in antimicrobial applications (Desai et al., 2013).
Future Directions
The future directions for the research on “N-(4-bromophenyl)-4-fluorobenzamide” could involve further studies on its synthesis, characterization, and potential applications in various fields. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
properties
IUPAC Name |
N-(4-bromophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJOEDGVGFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2646771.png)
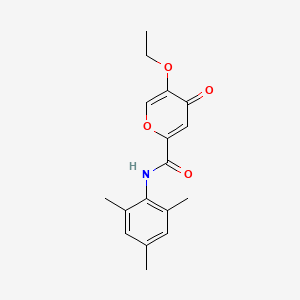
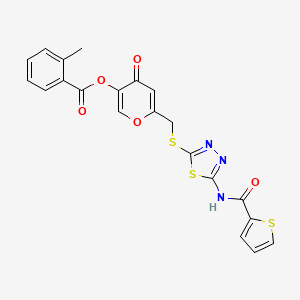





![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
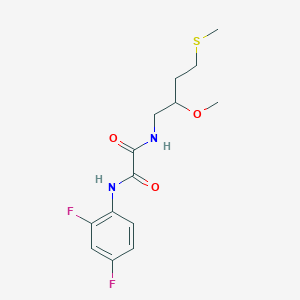
![6-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2646786.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2646789.png)
![N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2646790.png)
